molecular formula C17H26N2O3S B5881055 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B5881055
M. Wt: 338.5 g/mol
InChI Key: JLWLUXDITUUWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research as a pharmacological tool to study the effects of blocking certain receptors in the brain and nervous system. In

Mechanism of Action

1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine acts as a competitive antagonist at the 5-HT7 receptor, binding to the receptor and preventing the binding of serotonin. This leads to a decrease in the activity of the receptor, which may have downstream effects on neurotransmitter release and neuronal activity. This compound also blocks the activity of the TRPV1 receptor by binding to a specific site on the receptor and preventing the binding of ligands that activate the receptor. This leads to a decrease in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior in rats, suggesting that it may have anxiolytic effects. This compound has also been shown to increase slow-wave sleep in rats, suggesting that it may have sedative effects. In addition, this compound has been shown to decrease pain sensation and inflammation in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine is its high potency and selectivity for the 5-HT7 receptor and TRPV1 receptor. This allows researchers to study the effects of blocking these receptors with high precision. Another advantage is its relatively low toxicity, which allows for its use in a wide range of experimental conditions. However, one limitation of this compound is its limited solubility in aqueous solutions, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine. One area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and selectivity for specific receptors. Another area of interest is the investigation of the effects of this compound on other receptors and neurotransmitter systems, such as the dopaminergic and noradrenergic systems. Finally, the therapeutic potential of this compound for the treatment of psychiatric and neurological disorders should be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the reaction of 1-cyclohexylpiperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine is widely used in scientific research to study the effects of blocking certain receptors in the brain and nervous system. It has been shown to be a potent and selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. This compound has also been shown to block the activity of the TRPV1 receptor, which is involved in pain sensation and inflammation. These findings suggest that this compound may have therapeutic potential for the treatment of psychiatric disorders such as depression and anxiety, as well as chronic pain conditions.

properties

IUPAC Name

1-cyclohexyl-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-22-16-7-9-17(10-8-16)23(20,21)19-13-11-18(12-14-19)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWLUXDITUUWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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